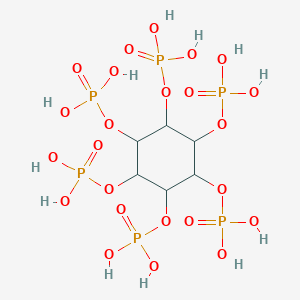

Phytic acid

Cat. No. B124697

Key on ui cas rn:

83-86-3

M. Wt: 660.04 g/mol

InChI Key: IMQLKJBTEOYOSI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07009067B2

Procedure details

The new chemical compound is produced by: (1) slowly adding 0.33 kg of calcium carbonate in increments of 0.1 kg to 0.87 kg of phytic acid liquid; (2) heating and refluxing for one hour at 90 degrees Celsius; (3) separating the two solids by filtration; (4) gathering the white solid, which is calcium phytate; (5) dissolving 1 kg of calcium phytate into 2.0 liters of water; (6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate is dissolved in solution; (7) adding and stirring 0.90 kg of citric acid to solution until dissolved in solution; (8) removing heat source and setting solution in a refrigerated environment at a temperature of 5–10 degrees Celsius allowing crystallization for approximately 6 to 8 hours or until crystallization has ceased; (9) allowing the mixture to dry out at room temperature (75 degrees Celsius) until no liquid is visible, and (10) spreading crystals into a drying pan for approximately 24 hours at a temperature of no more than 40 degrees Celsius yielding approximately 1.2 kg of hexa-citrated phytate.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])[O-].[Ca+2].[C@@H:6]1([O:37][P:38]([OH:41])([OH:40])=[O:39])[C@@H:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[C@H:10]([O:17][P:18]([OH:21])([OH:20])=[O:19])[C@@H:9]([O:22][P:23]([OH:26])([OH:25])=[O:24])[C@@H:8]([O:27][P:28]([OH:31])([OH:30])=[O:29])[C@H:7]1[O:32][P:33]([OH:36])([OH:35])=[O:34]>>[CH:8]1([O:27][P:28]([OH:31])([OH:30])=[O:29])[CH:9]([O:22][P:23]([OH:25])([OH:26])=[O:24])[CH:10]([O:17][P:18]([OH:20])([OH:21])=[O:19])[CH:11]([O:12][P:13]([OH:16])([OH:15])=[O:14])[CH:6]([O:37][P:38]([OH:41])([OH:40])=[O:39])[CH:7]1[O:32][P:33]([OH:35])([OH:36])=[O:34] |f:0.1|

|

Inputs

Step One

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0.33 kg

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@@H]1([C@@H]([C@@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

|

Step Three

[Compound]

|

Name

|

( 2 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring 0.90 kg of citric acid to solution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing for one hour at 90 degrees Celsius

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(3) separating the two solids

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

(5) dissolving 1 kg of calcium phytate into 2.0 liters of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(6) heating to 89 degrees Celsius for 10–15 minutes until calcium phytate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

is dissolved in solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

(7) adding

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

until dissolved in solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(8) removing

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat source

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of 5–10 degrees Celsius

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallization for approximately 6 to 8 hours

|

|

Duration

|

7 (± 1) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

until crystallization

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to dry out at room temperature (75 degrees Celsius) until no liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for approximately 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at a temperature of no more than 40 degrees Celsius

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.2 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |